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Compound of Interest

Compound Name: LAS195319

Cat. No.: B608472

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed preclinical data, specific quantitative metrics (such as IC50
or in vivo efficacy data), and comprehensive experimental protocols for GS-5319 are not
extensively available in the public domain. This guide is compiled from publicly accessible
clinical trial information, scientific literature on the therapeutic target, and general knowledge of
drug development processes. The compound "LAS195319" is presumed to be a typographical
error for "GS-5319" based on search results.

Introduction

GS-5319 is an investigational small molecule therapeutic being developed by Gilead Sciences.
It is currently in Phase 1 clinical development for the treatment of advanced solid tumors
characterized by a specific genetic alteration: the deletion of the methylthioadenosine
phosphorylase (MTAP) gene.[1] The development of GS-5319 is predicated on the principle of
synthetic lethality, a promising strategy in precision oncology that aims to exploit tumor-specific
vulnerabilities.

The Therapeutic Rationale: Targeting MTAP

Deficiency
The Role of MTAP in Normal Cellular Metabolism
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Methylthioadenosine phosphorylase (MTAP) is a key enzyme in the methionine and purine
salvage pathways. In normal cells, MTAP catalyzes the phosphorolytic cleavage of 5'-
methylthioadenosine (MTA), a byproduct of polyamine synthesis, into adenine and 5-
methylthioribose-1-phosphate (MTR-1P). Adenine is then salvaged to form adenosine
monophosphate (AMP), and MTR-1P is recycled back to L-methionine. This salvage pathway
is crucial for maintaining the cellular pools of purines and methionine.[2][3][4]

The Vulnerability of MTAP-deficient Cancer Cells

The gene encoding MTAP is located on chromosome 9p21, in close proximity to the cyclin-
dependent kinase inhibitor 2A (CDKN2A) tumor suppressor gene.[2][4] Consequently, the
MTAP gene is frequently co-deleted with CDKNZ2A in a variety of cancers, including non-small
cell lung cancer, pancreatic cancer, glioblastoma, and bladder cancer.

The absence of MTAP in cancer cells leads to several metabolic alterations that create
therapeutic vulnerabilities:

o Dependence on De Novo Purine Synthesis: Lacking the ability to salvage adenine from MTA,
MTAP-deficient cells become heavily reliant on the de novo purine synthesis pathway to
produce the necessary building blocks for DNA and RNA.[2][3]

e Accumulation of MTA: The inability to metabolize MTA leads to its accumulation within the
cancer cells.[5]

e Synthetic Lethality with PRMTS5 Inhibition: The accumulated MTA acts as a partial inhibitor of
the protein arginine methyltransferase 5 (PRMT5).[4][5] PRMT5 is an essential enzyme
involved in various cellular processes, including RNA splicing and signal transduction. In
MTAP-deficient cells, the partial inhibition of PRMT5 by MTA makes these cells exquisitely
sensitive to further inhibition of PRMT5, an example of synthetic lethality.[4][5]

The precise mechanism of action of GS-5319 has not been publicly disclosed. However, it is
hypothesized to exploit one or more of these vulnerabilities created by MTAP deficiency.

Signaling Pathway in MTAP-Deficient Cancer Cells

The following diagram illustrates the metabolic pathway affected by MTAP deficiency and the
principle of synthetic lethality with PRMT5.
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Caption: Metabolic consequences of MTAP deficiency and the synthetic lethal approach.

Preclinical Development

Detailed preclinical data for GS-5319, including in vitro and in vivo studies, have not been
made publicly available.

A typical preclinical development program for a targeted oncology agent like GS-5319 would
involve the following stages:

Lead Discovery and Optimization
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High-Throughput Screening (HTS): A library of small molecules would likely be screened in
biochemical or cell-based assays to identify initial "hits" that selectively target a vulnerability
in MTAP-deficient cells.

Medicinal Chemistry: The initial hits would undergo extensive medicinal chemistry efforts to
optimize their potency, selectivity, pharmacokinetic properties, and safety profile, leading to
the identification of a lead candidate (GS-5319).

In Vitro Characterization

Cell-Based Assays: The potency and selectivity of GS-5319 would be evaluated in a panel of
cancer cell lines with and without MTAP deletion. Key parameters would include the half-
maximal inhibitory concentration (IC50) for cell viability.

Mechanism of Action Studies: Biochemical and cellular assays would be conducted to
elucidate the precise molecular target of GS-5319 and its effect on downstream signaling
pathways.

In Vivo Pharmacology

Xenograft Models: The anti-tumor efficacy of GS-5319 would be tested in animal models,
typically immunodeficient mice bearing human tumor xenografts with MTAP deletions. Tumor
growth inhibition (TGI) would be a key endpoint.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Animal studies would be
performed to understand the absorption, distribution, metabolism, and excretion (ADME) of
GS-5319. PD studies would correlate drug exposure with target engagement and anti-tumor
activity.

Investigational New Drug (IND)-Enabling Studies

Toxicology Studies: Comprehensive toxicology and safety pharmacology studies in at least
two animal species would be required to support the initiation of human clinical trials.

Clinical Development

GS-5319 is currently in a Phase 1 clinical trial.[1]
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Phase 1 Clinical Trial (NCT07128303)

The primary objective of the ongoing Phase 1 study is to evaluate the safety and tolerability of
GS-5319 in adults with MTAP-deleted advanced solid tumors and to determine the maximum
tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).[6]

Table 1: Summary of the Phase 1 Clinical Trial for GS-5319 (NCT07128303)
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Parameter Description
A Phase 1 Study to Evaluate the Safety and
Study Title Tolerability of GS-5319 in Adults With MTAP-
deleted Advanced Solid Tumors
Status Not yet recruiting (as of late 2025)

Study Design

Interventional, Open-Label, Non-Randomized,

Sequential Assignment

Phase

Phase 1

Primary Objectives

- To assess the safety and tolerability of GS-
5319. - To determine the Maximum Tolerated
Dose (MTD) and/or Recommended Phase 2
Dose (RP2D).

Key Inclusion Criteria

- Adults (=18 years) with histologically or
cytologically confirmed advanced solid tumors. -
Tumors must be MTAP-deficient. - Disease
progression on standard therapy, intolerance to
standard therapy, or ineligibility for standard

therapy.

Key Exclusion Criteria

- Active second malignancy. - Certain active

infections. - Significant organ dysfunction.

Intervention GS-5319 administered orally.
- Part A: Dose Escalation: Participants will
receive escalating doses of GS-5319 to
determine the MTD/RP2D. - Part B: Dose
Study Arms

Expansion: Participants will be enrolled in
specific cohorts to receive GS-5319 at the
RP2D.

Source: ClinicalTrials.gov (NCT07128303)

Experimental Protocol: Phase 1 Trial Workflow
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The following diagram outlines the general workflow for a patient participating in the Phase 1
clinical trial of GS-5319.
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Caption: Phase 1 clinical trial workflow for GS-5319.

Future Directions

The successful completion of the Phase 1 trial will be a critical milestone for GS-5319. Positive
safety and preliminary efficacy data would pave the way for Phase 2 studies designed to further
evaluate the anti-tumor activity of GS-5319 in specific MTAP-deleted tumor types. Future
development may also explore combination strategies with other anti-cancer agents to
enhance efficacy and overcome potential resistance mechanisms.

Conclusion

GS-5319 represents a promising targeted therapy that leverages a deep understanding of
cancer metabolism. By selectively targeting the inherent vulnerabilities of MTAP-deficient
tumors, GS-5319 has the potential to offer a new therapeutic option for a patient population
with a significant unmet medical need. The ongoing Phase 1 clinical trial will provide the first
crucial insights into the safety and potential efficacy of this novel agent in humans. As more
data becomes publicly available, a more detailed technical understanding of GS-5319 will
emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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